Diethyl 1H-imidazole-4,5-dicarboxylate
Overview
Description
Diethyl 1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intermediate in Synthesis of Olmesartan : Diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate is an intermediate in the synthesis of olmesartan, a non-peptide angiotensin II receptor antagonist (Wen, Yu, & Tang, 2006).
Formation of Hybrid and Coordination Compounds : It reacts under hydrothermal conditions with lead nitrate to yield hybrid compounds and coordination polymers with potential applications in material science (Ghosh, Rao, Sanguramath, & Rao, 2009).
Structural Analysis in Chemistry : Used for X-ray diffraction and computational conformational studies, particularly in the analysis of intramolecular interactions (Obledo-Benicio et al., 2020).
Synthesis of Nucleosides : Plays a role in the synthesis of 2-substituted imidazole nucleosides, which are important in pharmaceutical and biochemical research (Wyss, Schönholzer, & Arnold, 1980).
Synthesis and Reactions in Organic Chemistry : Utilized in the synthesis and reactions of imidazole-2,4-dicarboxylic acid derivatives, highlighting its versatility in organic synthesis (Brown, Shaw, & Durant, 1983).
Preparation of Imidazole-4,5-dicarboxamide Library : Aids in the development of libraries of compounds with potential for inhibiting kinases, which could have applications in the development of new drugs (Solinas, Dicesare, & Baures, 2009).
Photoluminescence Properties in Material Science : Used in the synthesis of novel d10-metal–imidazole-4,5-dicarboxylate compounds with potential applications in material science due to their photoluminescence properties (Zhai, Zeng, Li, Jiang, & Hu, 2013).
Safety and Hazards
The safety information for Diethyl 1H-imidazole-4,5-dicarboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
diethyl 1H-imidazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKUSLBNWTXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325639 | |
Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-79-1 | |
Record name | 1080-79-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of Diethyl 1H-imidazole-4,5-dicarboxylate as determined by the research?
A1: The research primarily focused on optimizing the synthesis of this compound []. The study successfully synthesized and characterized the compound using spectroscopic techniques:
- ¹H NMR: This technique was employed to analyze the proton environments within the molecule, providing structural information. []
- IR: Infrared spectroscopy helped identify characteristic functional groups present in the molecule. []
- MS: Mass spectrometry confirmed the molecular weight and provided insights into the fragmentation pattern of the compound. []
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